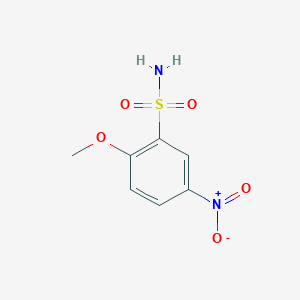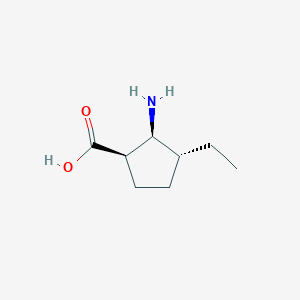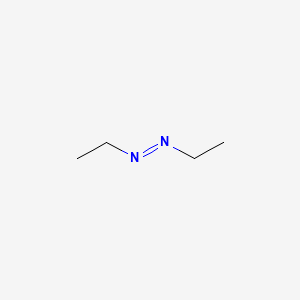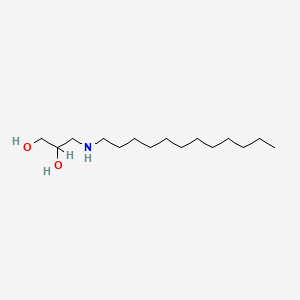
1-(b-D-arabinofuranosyl)-N4-dimethylcytosine
概要
説明
1-(b-D-arabinofuranosyl)-N4-dimethylcytosine is a nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is structurally related to cytarabine, a well-known chemotherapeutic agent used primarily in the treatment of leukemia . The unique structure of this compound allows it to interact with cellular mechanisms in a way that can inhibit DNA synthesis, making it a potent candidate for cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine typically involves the glycosylation of a suitable cytosine derivative with a protected arabinofuranose . The reaction conditions often require the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. Purification of the final product is achieved through crystallization or chromatographic techniques to ensure the compound meets pharmaceutical-grade purity standards .
化学反応の分析
Types of Reactions
1-(b-D-arabinofuranosyl)-N4-dimethylcytosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the cytosine ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Major Products Formed
The major products formed from these reactions include various cytosine analogs, each with unique biological activities. These products are often tested for their efficacy in inhibiting DNA synthesis and their potential as chemotherapeutic agents .
科学的研究の応用
1-(b-D-arabinofuranosyl)-N4-dimethylcytosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its ability to inhibit DNA synthesis in various cell lines.
Medicine: Investigated as a potential chemotherapeutic agent for the treatment of leukemia and other cancers.
作用機序
The mechanism of action of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA polymerase, preventing the elongation of the DNA strand. This leads to the termination of DNA synthesis and ultimately induces cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
類似化合物との比較
Similar Compounds
Cytarabine: A well-known chemotherapeutic agent used in the treatment of leukemia.
1-beta-D-arabinofuranosyl-5-fluorocytosine: Another nucleoside analog with antiviral and anticancer properties.
2′-Deoxy-2′-fluoro-β-D-arabinonucleosides: Compounds with enhanced stability and affinity for RNA, used in antisense therapy.
Uniqueness
1-(b-D-arabinofuranosyl)-N4-dimethylcytosine is unique due to its specific structural modifications, which enhance its ability to inhibit DNA synthesis more effectively than some of its analogs. Its unique structure also allows for better stability and bioavailability, making it a promising candidate for further development in cancer therapy .
特性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCDNWCHLZESES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319305 | |
| Record name | Cytidine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82855-64-9 | |
| Record name | NSC343654 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cytidine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Magnesium, chloro[(trimethylsilyl)ethynyl]-](/img/structure/B3057516.png)
![Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B3057517.png)









![(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol](/img/structure/B3057535.png)

